molecular formula C12H25N3O2S B1293053 N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide CAS No. 1000958-59-7

N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide

Cat. No.: B1293053
CAS No.: 1000958-59-7
M. Wt: 275.41 g/mol
InChI Key: JYTHYCMPNRDNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide (CAS: 1000958-59-7) is a sulfonamide derivative featuring a bipiperidine backbone with dimethyl substituents on the nitrogen atoms. The compound consists of two piperidine rings connected at the 4,4'-positions, with a sulfonamide group (-SO₂NH-) bridging one nitrogen.

Properties

IUPAC Name

N,N-dimethyl-4-piperidin-4-ylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2S/c1-14(2)18(16,17)15-9-5-12(6-10-15)11-3-7-13-8-4-11/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTHYCMPNRDNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649258
Record name N,N-Dimethyl[4,4'-bipiperidine]-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000958-59-7
Record name N,N-Dimethyl[4,4'-bipiperidine]-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Sulfonamide Synthesis

The synthesis can be summarized in the following steps:

  • Starting Materials : Begin with a bipiperidine derivative.
  • Sulfonyl Chloride Reaction : React the bipiperidine with an appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride) under basic conditions to form the sulfonamide.
  • Dimethylation : Use dimethyl sulfate as a methylating agent to introduce the two methyl groups on the nitrogen atoms.

The general reaction can be represented as follows:

$$
\text{Bipiperidine} + \text{Sulfonyl Chloride} \rightarrow \text{Sulfonamide Intermediate}
$$

$$
\text{Sulfonamide Intermediate} + \text{Dimethyl Sulfate} \rightarrow \text{this compound}
$$

Specific Reaction Conditions

Step Reagent Condition Yield (%)
1 Bipiperidine + p-Toluenesulfonyl Chloride Base (e.g., triethylamine), room temperature 70-90%
2 Sulfonamide Intermediate + Dimethyl Sulfate Base (e.g., NaOH), reflux 80-95%

Alternative Synthesis Routes

Other potential synthetic routes include:

  • Hydrogenation Reactions : Some studies suggest using catalytic hydrogenation to modify existing piperidine derivatives before sulfonylation.

  • Reductive Amination : This method can also be employed where a suitable aldehyde or ketone is reacted with an amine under reducing conditions.

Research Findings and Analysis

Recent studies have highlighted various aspects of the synthesis of this compound:

  • Catalytic Efficiency : The use of transition metal catalysts has been explored to enhance reaction rates and yields in the synthesis of bipiperidine derivatives.

  • Environmental Considerations : Efforts are being made to develop greener synthesis methods that minimize waste and reduce hazardous reagents.

Chemical Reactions Analysis

Piperidine Ring Reactivity

  • Coordination Chemistry : Bipiperidine derivatives are known to form coordination polymers or metal complexes. For instance, 4,4'-bipyridine (structurally analogous) forms coordination networks via nitrogen lone pairs4.
  • Protonation/Deprotonation : Piperidine nitrogens (pKa_a ~11) can undergo protonation in acidic media, potentially altering solubility or reactivity4.

Thermal and Reductive Behavior

  • Reductive Elimination : Platinum(IV) complexes with sulfonamide ligands undergo C–N reductive elimination to form N-methylsulfonamides at elevated temperatures3. While speculative, similar pathways might apply to this compound under thermal stress.
  • Stability : The compound’s storage recommendations (2–8°C, inert atmosphere) suggest sensitivity to light, oxygen, or moisture12.

Comparative Analysis with Structural Analogs

FeatureN,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide4,4'-Bipyridine Derivatives
Core Structure Bipiperidine-sulfonamideBipyridine
Coordination Ability Limited (tertiary amine)High (pyridine N donors)
Catalytic Potential Low (no direct evidence)High (e.g., nitro reduction)5
Stability Stable under inert conditions1Air-stable but hygroscopic4

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide has been evaluated for its antibacterial properties against Mycobacterium tuberculosis and other pathogens. A high-throughput screening study identified various chemical entities with significant inhibitory effects against Mycobacterium tuberculosis, highlighting the potential of derivatives of bipiperidine compounds in targeting this bacterium effectively .

The structure-activity relationship (SAR) studies indicate that modifications to the bipiperidine scaffold can enhance antibacterial efficacy while improving physicochemical properties such as solubility and permeability. For instance, compounds derived from the bipiperidine structure have shown promising results with minimal inhibitory concentrations (MIC) as low as 2.0 µM against resistant strains .

Prodrug Activation

Recent research has demonstrated the utility of this compound in the activation of prodrugs through bioorthogonal reactions. A study showcased a novel method for activating nitro prodrugs via 4,4'-bipyridine-mediated aromatic nitro reduction, which operates under biocompatible conditions and has broad substrate scope . This method allows for controlled release of active pharmaceutical ingredients in targeted cells, enhancing therapeutic efficacy while minimizing side effects.

Catalysis in Organic Synthesis

This compound has also been explored as a catalyst in various organic transformations. Its ability to facilitate enantioselective reactions has been documented, particularly in the context of C–H activation processes aimed at sustainable synthetic methodologies . The compound's structural features allow it to stabilize transition states effectively, thus increasing reaction yields and selectivity.

Case Studies and Research Findings

Study Focus Findings
Study on Prodrug Activation Bioorthogonal reactionsDemonstrated successful nitro reduction for prodrug activation in mammalian cells
Antibacterial Screening Mycobacterium tuberculosisIdentified several analogs with MIC values below 10 µM
Catalytic Applications C–H ActivationHighlighted the role of bipiperidine derivatives in improving reaction efficiency

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diethyl-4,4'-bipiperidine-1-sulfonamide

  • Molecular Formula : C₁₄H₂₉N₃O₂S
  • Molecular Weight : 303.47 g/mol
  • Key Differences: The ethyl substituents replace the methyl groups on the sulfonamide nitrogen.
  • Properties: Limited availability (discontinued in commercial catalogs), suggesting niche research applications. No direct pharmacological data are reported, but the ethyl groups may influence metabolic stability compared to the methyl analog .

N-(4-((4,4-Dimethylpiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

  • Molecular Formula : C₁₉H₂₄N₄O₆S (inferred from synthesis in )
  • Key Differences : Incorporates a nitrofuran-carboxamide moiety and a 4,4-dimethylpiperidine sulfonamide. The nitrofuran group introduces redox-active properties, while the dimethylpiperidine may enhance steric bulk.
  • Findings : Synthesized as part of a sulfonamide-benzamide library targeting apoptotic pathways. Demonstrates the role of sulfonamide substituents in modulating bioactivity, though specific data for the bipiperidine analog are unavailable .

N,N-Dimethyl-4,4'-bipyridinium (Methyl Viologen)

  • Molecular Formula : C₁₂H₁₄N₂²⁺ (as a dication)
  • Key Differences: A bipyridinium salt with quaternary ammonium centers, unlike the neutral sulfonamide.
  • Applications : Used in supramolecular chemistry (e.g., host-guest interactions with cyclodextrins) and as a redox mediator. Contrasts sharply with the sulfonamide analog in solubility and electrochemical behavior .

[1,4'-Bipiperidine]-1'-carboxamide, 4-(3,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]-

  • Molecular Formula : C₂₄H₂₉Cl₂N₃O₄S
  • Molecular Weight : 526.48 g/mol
  • Key Differences: A larger, more complex derivative with dichlorophenoxy and toluenesulfonyl groups. The carboxamide and aryl substituents increase hydrophobicity and steric hindrance, likely impacting receptor binding or aggregation behavior.
  • Implications : Highlights the versatility of bipiperidine scaffolds in drug design, though specific activity data are absent .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide C₁₂H₂₅N₃O₂S 283.41 Bipiperidine, sulfonamide Potential H-bonding, moderate lipophilicity
N,N-Diethyl-4,4'-bipiperidine-1-sulfonamide C₁₄H₂₉N₃O₂S 303.47 Ethyl substituents Enhanced lipophilicity, discontinued
Methyl Viologen C₁₂H₁₄N₂²⁺ 186.26 (cation) Bipyridinium, quaternary ammonium Redox mediator, supramolecular chemistry
Dichlorophenoxy-bipiperidine carboxamide C₂₄H₂₉Cl₂N₃O₄S 526.48 Carboxamide, aryl sulfonamide High molecular weight, hydrophobic

Research Implications and Gaps

  • Pharmacological Potential: The dimethyl-bipiperidine sulfonamide’s neutral sulfonamide group may offer advantages over charged analogs (e.g., methyl viologen) in blood-brain barrier penetration, but this remains untested.
  • Synthetic Utility : The diethyl analog’s discontinuation highlights challenges in optimizing sulfonamide derivatives for commercial viability .
  • Electrochemical Contrasts: Unlike methyl viologen, the target compound lacks redox activity, limiting its utility in energy storage but expanding possibilities in non-redox biological targeting .

Biological Activity

N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its sulfonamide group and bipiperidine structure, which contribute to its biological interactions. The compound can inhibit enzyme activity by binding to active sites or allosteric sites on target enzymes, thereby modulating their function. This mechanism is critical in the development of therapeutic agents targeting various diseases, including infections and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against Mycobacterium tuberculosis. A high-throughput screening identified this compound as a promising candidate with significant inhibitory effects on bacterial growth. For instance, in a phenotypic screen, it demonstrated substantial activity with a minimum inhibitory concentration (MIC) in the low micromolar range .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Inhibitory studies revealed that derivatives related to this compound exhibited potent activities against butyrylcholinesterase (BuChE), with IC50 values indicating strong selectivity over acetylcholinesterase (AChE) . Such selectivity is beneficial for reducing side effects associated with non-specific cholinesterase inhibition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound derivatives has been crucial for optimizing their biological activity. Various analogs have been synthesized and tested to identify modifications that enhance potency and selectivity. For example, substitutions at specific positions on the piperidine ring have shown to improve both the physicochemical properties and biological efficacy of these compounds. A notable finding was that certain substitutions significantly increased activity against M. tuberculosis while maintaining favorable pharmacokinetic profiles .

Case Study 1: Antitubercular Activity

In a study aimed at discovering new antitubercular agents, this compound was part of a library screened against M. tuberculosis. The compound's ability to inhibit bacterial growth was assessed through various assays, leading to the identification of several potent analogs with improved MIC values compared to the parent compound .

Case Study 2: Cholinesterase Inhibition

Another investigation focused on the cholinesterase inhibitory activity of compounds derived from this compound. The results indicated that specific modifications could yield compounds with IC50 values lower than those of established drugs like donepezil, suggesting potential for development as therapeutic agents for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, and how can its purity be validated?

  • Synthesis : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bipiperidine core formation, followed by sulfonamide functionalization under anhydrous conditions. Optimize reaction parameters (temperature, solvent polarity) to minimize byproducts .
  • Purity Validation : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Cross-validate with 1H^1H- and 13C^{13}C-NMR to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy : Use 1H^1H-NMR to identify proton environments (e.g., dimethyl groups at δ 2.2–2.4 ppm) and FT-IR to confirm sulfonamide S=O stretching (~1350 cm1^{-1}) .
  • Crystallography : Refine single-crystal X-ray diffraction data using SHELXL for precise bond-length/angle measurements and hydrogen-bonding network analysis. SHELX programs are robust for small-molecule refinement even with twinned data .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?

  • Methodology :

Perform DFT calculations (B3LYP/6-31G* level) to predict electronic properties and compare with experimental UV-Vis spectra.

Use dynamic light scattering (DLS) to study aggregation states in solution, which may explain discrepancies in solubility .

Validate reactivity differences via controlled kinetic studies (e.g., pseudo-first-order conditions) to isolate environmental effects (pH, ionic strength) .

Q. What strategies are effective for studying this compound’s supramolecular interactions (e.g., host-guest systems)?

  • Experimental Design :

  • Host-Guest Binding : Employ isothermal titration calorimetry (ITC) to quantify binding affinity with cyclodextrins or cucurbiturils. Compare with methyl viologen (MV2+^{2+}), which shows strong inclusion complexation via bipyridinium motifs .
  • Redox Activity : Investigate electrochemical behavior using cyclic voltammetry (e.g., redox peaks at −0.5 to −0.7 V vs. Ag/AgCl for bipiperidine derivatives) .

Q. How can structural analogs of this compound be leveraged in drug discovery pipelines?

  • Medicinal Chemistry :

  • Target Engagement : Use surface plasmon resonance (SPR) to screen against kinases or GPCRs, leveraging the sulfonamide’s hydrogen-bonding capacity.
  • SAR Studies : Modify the bipiperidine spacer length or sulfonamide substituents to optimize pharmacokinetic properties (e.g., logP, metabolic stability) .

Data Analysis and Interpretation

Q. What approaches mitigate challenges in crystallographic refinement for low-symmetry derivatives?

  • Refinement Protocols :

  • Apply twin refinement in SHELXL for low-symmetry crystals. Use the BASF parameter to model twinning fractions.
  • Validate with R1_1/wR2_2 residuals (<5% for high-resolution data) and check for electron density voids .

Q. How should researchers address inconsistencies in biological assay results across studies?

  • Quality Control :

  • Standardize assay conditions (e.g., cell line passage number, serum-free media for in vitro tests).
  • Use orthogonal assays (e.g., fluorescence polarization + Western blot) to confirm target modulation .

Applications in Materials Science

Q. Can this compound serve as a building block for stimuli-responsive materials?

  • Design Principles :

  • Incorporate into metal-organic frameworks (MOFs) via sulfonamide coordination sites. Monitor thermal stability via TGA/DSC (decomposition >250°C).
  • Study pH-dependent aggregation using DLS, as seen in viologen-based systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.